molecular formula C9H12FNO B3111893 [(3-Fluoro-4-methoxyphenyl)methyl](methyl)amine CAS No. 186447-76-7

[(3-Fluoro-4-methoxyphenyl)methyl](methyl)amine

Cat. No.: B3111893
CAS No.: 186447-76-7
M. Wt: 169.2 g/mol
InChI Key: FQPMIWQXNDXPHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(3-Fluoro-4-methoxyphenyl)methylamine” were not found, related compounds such as 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine and 3-Fluoro-4-methoxybenzyl Chloride are mentioned in the literature. These might provide some insight into potential synthesis pathways.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The synthesis and reactivity of compounds related to "(3-Fluoro-4-methoxyphenyl)methylamine" have been extensively studied. For instance, the direct reductive amination of specific precursors using NaBH4/I2 as a reducing agent under neutral conditions at room temperature demonstrates the versatility of such compounds in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
  • Another study highlighted the synthesis and application of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block, showcasing the potential of fluorinated compounds in Julia olefination and their subsequent applications in olefination reactions to create alpha-fluoro allyl amine, emphasizing the utility of such compounds in organic synthesis (Ghosh et al., 2009).

Material Science and Fluorophores

  • In the realm of material science, fluorinated fluorophores derived from similar compounds have been recognized for their application in biological systems due to their bright fluorescence and cell permeability. An efficient and scalable synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester, a hydrophobic building block for fluorescent molecular probes, signifies the importance of fluorinated compounds in creating cell-permeable dyes that are particularly useful for labeling intracellular targets and components (Woydziak, Fu, & Peterson, 2013).

Biological Studies

  • Certain derivatives of "(3-Fluoro-4-methoxyphenyl)methylamine" have been investigated for their biological activities. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been introduced as a chiral resolution reagent for α-chiral primary and secondary amines, demonstrating the application of fluorinated compounds in analyzing scalemic mixtures of amines through a regioselective ring-opening, aiding in the development of enantiopure pharmaceuticals (Rodríguez-Escrich et al., 2005).

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPMIWQXNDXPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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